

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Flufenisal

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Compound of Interest

Compound Name:	Flufenisal
CAS No.:	22494-27-5
Cat. No.:	B1596329

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flufenisal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid and structurally related to the fenamate class of compounds.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[2] The structure of **Flufenisal**, featuring a 5-(4-fluorophenyl) group attached to a salicylic acid backbone with an O-acetyl group, provides a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing more potent and selective anti-inflammatory agents with improved safety profiles.[1] This document outlines the key SAR principles, experimental protocols, and relevant signaling pathways for the investigation of **Flufenisal** and its analogs.

Key Structural Features for SAR Studies:

The core structure of **Flufenisal** and related N-arylanthranilic acids offers several points for chemical modification to explore the SAR.[3] Key areas for modification include:

- **The Salicylic Acid Moiety:** Modifications to the carboxyl and hydroxyl groups can impact potency and formulation. The O-acetyl group, for instance, is a key feature of aspirin and **Flufenisal**, but its removal in related compounds like diflunisal has been explored to reduce certain side effects.[1]
- **The Phenyl Ring Substitution:** The nature and position of substituents on both phenyl rings are critical for activity. Lipophilicity, electronic effects, and steric factors of these substituents play a significant role in the binding affinity to COX enzymes.[4][5]
- **The Linker between the Rings:** In the broader class of fenamates, the nature of the linkage between the two aromatic rings influences the overall conformation and, consequently, the biological activity.

Quantitative Data for SAR Analysis

To facilitate SAR studies, the following tables summarize the in vitro activity of representative fenamates and other NSAIDs against COX-1 and COX-2. While specific IC50 values for a broad range of **Flufenisal** analogs are not extensively published, the data for related compounds provide a benchmark for evaluating new derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected NSAIDs

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)
Mefenamic Acid	15	26	0.58
Meclofenamic Acid	0.9	1.3	0.69
Flufenamic Acid	3.5	9.4	0.37
Ibuprofen	12	80	0.15
Diclofenac	0.076	0.026	2.92
Celecoxib	82	6.8	12.06

Note: IC50 values can vary between different assay systems. The data presented here are compiled from various sources for comparative purposes.

Table 2: General Structure-Activity Relationship Principles for Fenamates

Structural Modification	Observation	Implication for Activity
Substitution on the N-aryl ring	Introduction of small, lipophilic groups (e.g., -CH ₃ , -Cl) at the ortho and meta positions often enhances activity.[3]	Improved hydrophobic interactions within the COX active site.
Substitution on the anthranilic acid ring	Modifications are generally less tolerated than on the N-aryl ring.	The anthranilic acid moiety is crucial for the core binding interactions.
Acidity of the carboxylic acid	The acidic nature of the carboxyl group is essential for binding to the active site of COX enzymes.	Esterification or amidation of the carboxyl group typically reduces or abolishes activity unless the modification is a prodrug strategy.[6]
Twist angle between the two aryl rings	The dihedral angle between the phenyl rings, influenced by ortho substituents, is a critical determinant of inhibitory potency.[5]	Optimal conformation is required for fitting into the enzyme's active site.

Experimental Protocols

Synthesis of Flufenisal Analogs

A general synthetic route for **Flufenisal** analogs involves a key coupling step to form the biaryl scaffold. The following is a representative protocol for the synthesis of a **Flufenisal** analog, which can be adapted for various derivatives.

Protocol: Synthesis of a 5-Aryl Salicylic Acid Derivative

- Protection of the Phenolic Hydroxyl Group:
 - Dissolve the starting substituted salicylic acid in a suitable solvent (e.g., acetone).

- Add a protecting group reagent (e.g., benzyl bromide) and a base (e.g., potassium carbonate).
- Reflux the mixture for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, filter the solid and concentrate the filtrate. Purify the product by column chromatography.
- Suzuki Coupling:
 - In a reaction vessel, combine the protected salicylic acid derivative, an appropriately substituted arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a solvent mixture (e.g., toluene/ethanol/water).
 - Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
 - Monitor the reaction by TLC.
 - After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the coupled product by column chromatography.
- Deprotection:
 - Dissolve the protected biaryl compound in a suitable solvent (e.g., ethanol).
 - Add a catalyst for deprotection (e.g., Palladium on carbon) if a benzyl protecting group was used.
 - Hydrogenate the mixture at room temperature until the reaction is complete (monitored by TLC).

- Filter the catalyst and concentrate the solvent to obtain the deprotected product.
- Acetylation (Optional, for **Flufenisal**-like analogs):
 - Dissolve the deprotected 5-aryl salicylic acid in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine).
 - Cool the mixture in an ice bath and add acetic anhydride dropwise.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Quench the reaction with water and extract with an organic solvent.
 - Wash the organic layer, dry, and concentrate to yield the final acetylated product. Purify by recrystallization or column chromatography.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the IC₅₀ values of test compounds against COX-1 and COX-2.

Protocol: Fluorometric COX Inhibition Assay

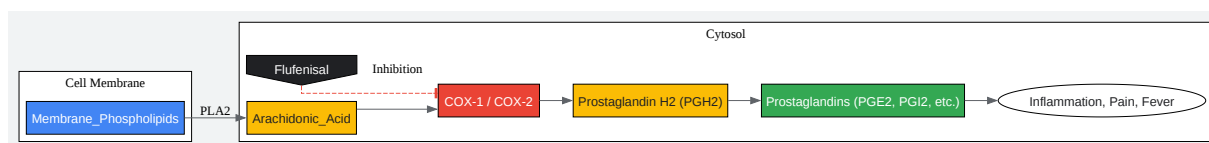
- Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., **Flufenisal** analog) in DMSO.
 - Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
 - Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
- Assay Procedure:
 - In a 96-well microplate, add the assay buffer.
 - Add the test compound at various concentrations (serial dilutions). Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).

- Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding a mixture of arachidonic acid and the fluorescent probe.
 - Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the test compound.
 - Determine the percentage of inhibition relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

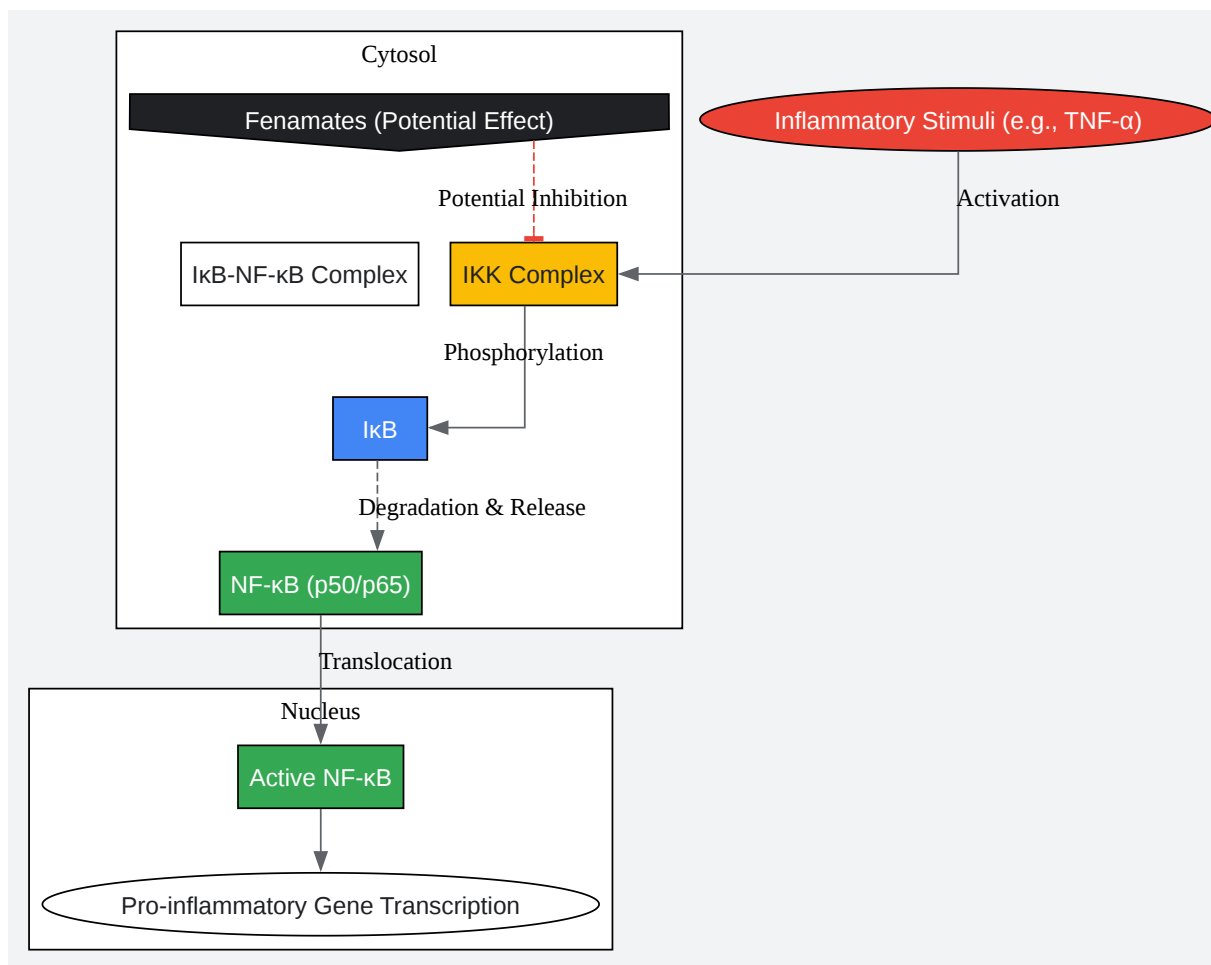
Signaling Pathways

The primary anti-inflammatory effect of **Flufenisal** is through the inhibition of the cyclooxygenase pathway. However, related fenamates are also known to modulate other signaling pathways, which may contribute to their overall pharmacological profile and potential side effects.



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Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of **Flufenisal**.

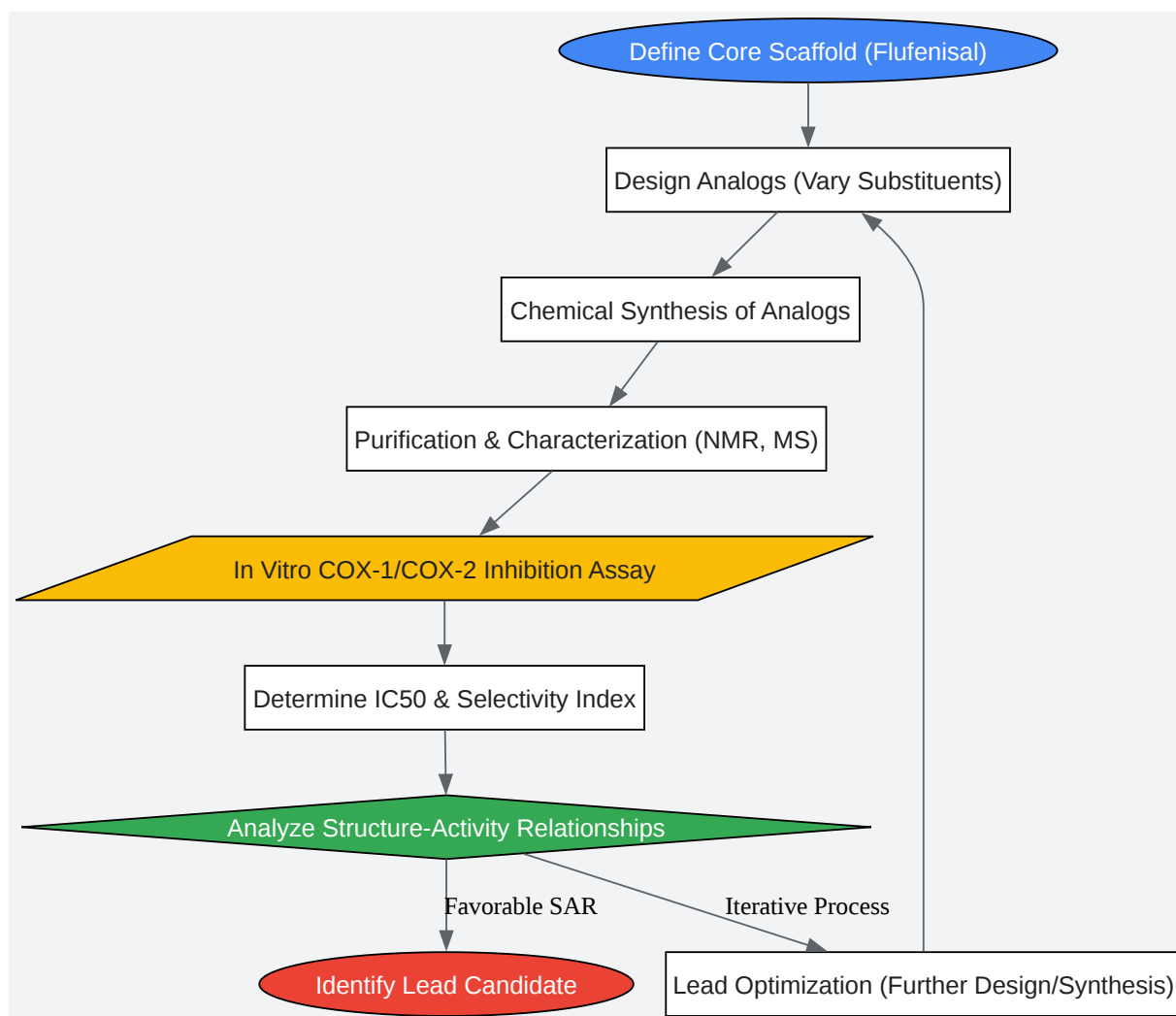


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Caption: Potential influence of fenamates on the NF-κB inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting SAR studies on **Flufenisal** analogs.



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Caption: A generalized workflow for the structure-activity relationship (SAR) studies of **Flufenisal** analogs.

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